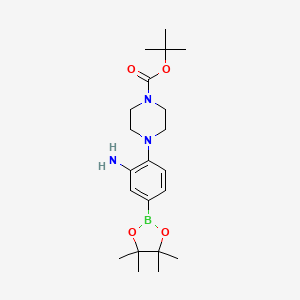

3-Amino-4-(4-BOC-piperazino)phenylboronic acid pinacol ester

Description

3-Amino-4-(4-BOC-piperazino)phenylboronic acid pinacol ester (CAS 540752-87-2, molecular formula C₂₁H₃₃BN₂O₄, molecular weight 388.3 g/mol) is a boronic ester derivative featuring a tert-butyloxycarbonyl (BOC)-protected piperazine moiety at the para position of the phenyl ring . The pinacol ester group enhances solubility in organic solvents, while the BOC-protected amine provides stability during synthetic processes, making it a versatile intermediate in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name |

tert-butyl 4-[2-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34BN3O4/c1-19(2,3)27-18(26)25-12-10-24(11-13-25)17-9-8-15(14-16(17)23)22-28-20(4,5)21(6,7)29-22/h8-9,14H,10-13,23H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJCRFNHFFQFDEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3CCN(CC3)C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34BN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(4-BOC-piperazino)phenylboronic acid pinacol ester typically involves multiple steps. One common method starts with the preparation of 4-(4-BOC-piperazino)aniline, which is then subjected to a borylation reaction to introduce the boronic acid pinacol ester group. The reaction conditions often involve the use of palladium catalysts and specific ligands to facilitate the borylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(4-BOC-piperazino)phenylboronic acid pinacol ester undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic acids or borates.

Reduction: The nitro group can be reduced to an amine.

Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Palladium catalysts and phosphine ligands in the presence of a base.

Major Products Formed

Oxidation: Boronic acids or borates.

Reduction: Amines.

Substitution: Biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Research has indicated that boronic acids exhibit significant biological activity, particularly against viral infections. For instance, studies have demonstrated that similar compounds can act as allosteric inhibitors of viral proteases. The structure-activity relationship (SAR) of derivatives related to 3-amino-4-(4-BOC-piperazino)phenylboronic acid pinacol ester has been explored for their potential as antiviral agents, including against Zika virus protease .

Cancer Therapeutics

The compound's ability to form reversible covalent bonds with biomolecules makes it a candidate for developing targeted cancer therapies. Some studies have investigated its role in the design of proteolysis-targeting chimeras (PROTACs), which can selectively degrade oncogenic proteins . This application is particularly relevant in the context of targeting specific mutations in oncogenes, such as BRAF, which is implicated in various cancers.

Organic Synthesis

Building Block for Complex Molecules

this compound is utilized as a key intermediate in the synthesis of more complex organic molecules. Its boronic acid functionality allows for coupling reactions with various electrophiles, making it a valuable reagent in Suzuki-Miyaura cross-coupling reactions . This reaction type is pivotal in forming carbon-carbon bonds and is widely used in synthesizing pharmaceuticals and agrochemicals.

Catalytic Applications

The compound can also be involved in catalytic processes, particularly in the context of protodeboronation reactions. These reactions are essential for modifying boronic esters to yield alcohols or other functional groups, thereby expanding the synthetic utility of boron-containing compounds .

Biochemical Research

Probing Biological Mechanisms

In biochemical studies, derivatives of this compound can be employed to investigate enzyme mechanisms or to probe protein interactions. The ability of boronic acids to interact with diols and other nucleophiles allows researchers to explore enzyme active sites and binding affinities. This application is crucial for understanding metabolic pathways and developing enzyme inhibitors.

-

Antiviral Screening

A study reported on a series of piperazine derivatives where this compound was evaluated for its inhibitory effects on viral proteases. Compounds demonstrated varying degrees of potency, indicating that modifications to the piperazine moiety could enhance activity against specific viral targets . -

Targeted Protein Degradation

In another investigation focusing on PROTACs, researchers synthesized analogs of the compound to target BRAF mutations in melanoma cells. The results highlighted the importance of the boronic acid moiety in achieving selective degradation of target proteins, showcasing its potential for therapeutic applications in oncology . -

Synthetic Methodology Development

A recent paper detailed a novel synthetic route employing this compound as an intermediate for constructing complex natural products via cross-coupling strategies. The efficiency and yield of these reactions were significantly improved by optimizing reaction conditions involving this boronic ester .

Mechanism of Action

The mechanism of action of 3-Amino-4-(4-BOC-piperazino)phenylboronic acid pinacol ester involves its ability to form stable complexes with various biomolecules. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of molecular probes and sensors. Additionally, the piperazine ring can interact with specific receptors or enzymes, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydrolysis Kinetics in Aqueous Media

Hydrolysis rates of phenylboronic pinacol esters vary significantly with substituents. Key findings from para-substituted analogs include:

Key Insight: The BOC-piperazino and free amine substituents exhibit slower hydrolysis compared to hydroxyl or acetamide groups due to reduced nucleophilic activation of the boronic ester . This stability is advantageous for controlled drug release systems requiring prolonged circulation times.

Solubility in Organic Solvents

Solubility profiles of phenylboronic esters depend on substituents and solvent polarity:

Key Insight: The target compound retains high solubility in chloroform (~80–100 mg/mL), similar to other pinacol esters, but shows reduced solubility in non-polar solvents like methylcyclohexane due to steric hindrance from the BOC-piperazino group .

A. Suzuki-Miyaura Coupling

The target compound is widely used in palladium-catalyzed cross-coupling reactions to introduce piperazine-containing motifs into drug candidates. For example, it enables the synthesis of protease inhibitors and kinase-targeting agents .

B. ROS-Responsive Drug Delivery

Unlike simpler phenylboronic esters (e.g., HPAP-modified cyclodextrin in ), the BOC-piperazino group allows post-synthetic deprotection to generate free amines for pH- or ROS-triggered release mechanisms in nanoparticles .

C. Comparison with Fluorinated Analogs

4-Fluoro-2-[(4-methylpiperazinyl)methyl]phenylboronic ester (CAS 2096340-29-1) exhibits enhanced blood-brain barrier permeability compared to the target compound, making it suitable for CNS-targeted therapies .

Biological Activity

3-Amino-4-(4-BOC-piperazino)phenylboronic acid pinacol ester (CAS: 2096997-04-3) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a boronic acid moiety, which is known for its ability to interact with various biological targets, including enzymes and proteins involved in cell signaling and metabolism. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C21H34BN3O4, with a molecular weight of 403.33 g/mol. The compound consists of a phenylboronic acid structure linked to a piperazine derivative, which may enhance its solubility and bioavailability.

| Property | Value |

|---|---|

| Chemical Formula | C21H34BN3O4 |

| Molecular Weight | 403.33 g/mol |

| Purity | >95% |

Antibacterial Activity

Recent studies indicate that boronic acid derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have been shown to possess broad-spectrum antibacterial activity against Gram-positive bacteria. A study highlighted that certain derivatives displayed notable bactericidal effects against Staphylococcus aureus and Enterococcus faecalis with minimum inhibitory concentrations (MICs) ranging from 50 µM to 100 µM .

The mechanisms through which boronic acids exert antibacterial effects often involve the inhibition of bacterial enzymes such as serine proteases and transpeptidases. These enzymes play crucial roles in bacterial cell wall synthesis and protein processing. The boronic acid moiety can form reversible covalent bonds with the active site serine residues in these enzymes, thereby inhibiting their function .

Case Studies

-

Study on Antibacterial Efficacy

A comprehensive study evaluated the antibacterial efficacy of various phenylboronic acid derivatives, including this compound. The results demonstrated that this compound exhibited significant activity against multiple strains of bacteria, including resistant strains . -

Mechanistic Insights

Another research effort focused on understanding the interaction between boronic acids and bacterial cell wall synthesis pathways. This study employed molecular docking techniques to illustrate how this compound binds to target enzymes, providing insights into its potential as a lead compound for antibiotic development .

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for this compound to ensure safety and stability?

- Answer : The compound should be stored in a sealed container under refrigeration (2–8°C) in a dry, well-ventilated area to prevent moisture absorption and decomposition . Direct skin/eye contact must be avoided; in case of exposure, rinse immediately with water for ≥15 minutes and seek medical attention if irritation persists . Use dry sand or powder for fire suppression, as the ester may release toxic gases (e.g., CO, NOx) upon combustion .

Q. What is the typical synthetic route for preparing this boronic ester?

- Answer : General synthesis involves reacting the parent boronic acid with pinacol (1,2-diol) in the presence of a dehydrating agent (e.g., MgSO₄) under anhydrous conditions . For this specific derivative, the BOC-protected piperazino group is introduced prior to esterification. Detailed protocols for analogous compounds suggest Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination for functionalization .

Q. Which organic solvents are optimal for dissolving this compound in experimental workflows?

- Answer : Chloroform and acetone are preferred due to their high polarity, which enhances solubility (>50 mg/mL at 25°C) . Hydrocarbons (e.g., hexane) show limited solubility (<5 mg/mL), while ketones (e.g., 3-pentanone) provide moderate solubility (~20 mg/mL) . Pre-saturation of solvents with nitrogen is recommended to minimize ester hydrolysis .

Advanced Research Questions

Q. How does the BOC-protected piperazino group influence reactivity in cross-coupling reactions?

- Answer : The BOC group acts as a steric and electronic stabilizer, preventing undesired side reactions (e.g., nucleophilic attack) during Suzuki-Miyaura couplings . It remains intact under basic/neutral conditions but can be selectively deprotected using trifluoroacetic acid (TFA) for subsequent functionalization .

Q. What methodological considerations are critical for optimizing Suzuki-Miyaura reactions with this compound?

- Answer : Catalyst selection (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and solvent polarity significantly impact coupling efficiency. Chloroform or THF are ideal for solubilizing the boronic ester, while aqueous bases (e.g., Na₂CO₃) facilitate transmetalation . Elevated temperatures (60–80°C) and inert atmospheres improve yields for sterically hindered substrates .

Q. How can solubility discrepancies in literature data be resolved during experimental design?

- Answer : Conflicting solubility reports often arise from variations in solvent purity, temperature, and moisture content. Use dynamic light-scattering or turbidimetry to validate solubility under controlled conditions . For reproducibility, pre-dry solvents over molecular sieves and report detailed experimental parameters (e.g., equilibration time) .

Q. In responsive drug delivery systems, how can the hydrolysis kinetics of the pinacol ester be modulated?

- Answer : Hydrolysis at physiological pH (7.4) is accelerated by H₂O₂ or ROS, enabling controlled release . Kinetic studies show that modifying the ester’s steric environment (e.g., electron-withdrawing groups) slows hydrolysis, while polar solvents (e.g., DMSO) accelerate it .

Q. What strategies mitigate challenges in purifying this compound post-synthesis?

- Answer : Column chromatography (silica gel, hexane/EtOAc gradient) effectively separates the ester from unreacted boronic acid. Recrystallization in chloroform/hexane mixtures (1:3 v/v) improves purity (>95%) . Monitor by TLC (Rf ~0.5 in 30% EtOAc/hexane) and confirm structure via ¹¹B NMR (δ ~30 ppm) and HRMS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.